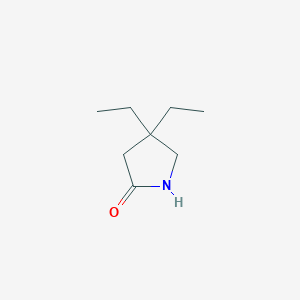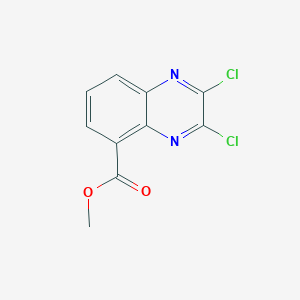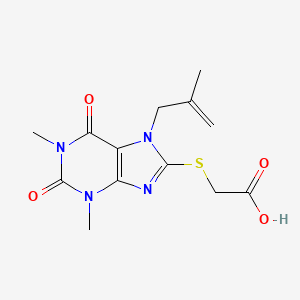![molecular formula C20H16N4O4S B2624300 N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-97-2](/img/structure/B2624300.png)
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a pyridazine-based derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell death in cancer cells, and reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide. One direction is to study the mechanism of action of this compound in more detail to better understand how it works. Another direction is to study the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of 4-acetylphenylhydrazine with 3-nitrobenzaldehyde to form 4-acetyl-N-(3-nitrobenzylidene)phenylhydrazine. This intermediate product is then reacted with 6-chloropyridazine to form this compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce cell death in various types of cancer, including lung, breast, and colon cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-29-20-10-9-18(22-23-20)15-3-2-4-17(11-15)24(27)28/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIBDHFOSFLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)


![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)



![4-[(2,5-Dimethylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2624232.png)
![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)
![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)
![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)

